molecular formula C15H16F2N4 B2451085 5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2415552-81-5

5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2451085
CAS No.: 2415552-81-5
M. Wt: 290.318
InChI Key: DKSQWSZGXUOLHJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine is a synthetic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring, a 4-fluorophenyl group attached to a piperazine ring, and a methyl group at the 6th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of Fluorine Atom: The fluorine atom at the 5th position can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Piperazine Ring: The piperazine ring can be attached to the pyrimidine ring through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Introduction of 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine or phenyl derivatives.

    Substitution: Formation of substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms and the piperazine ring play a crucial role in enhancing the binding affinity and selectivity of the compound. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methyl-6-(4-aryl)pyrimidine: Similar structure but lacks the piperazine ring.

    4-(4-Fluorophenyl)piperazine derivatives: Similar structure but lacks the pyrimidine ring.

    6-Methylpyrimidine derivatives: Similar structure but lacks the fluorine atoms and piperazine ring.

Uniqueness

5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of both fluorine atoms and the piperazine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications. The combination of these structural features enhances its binding affinity and selectivity, making it a valuable compound for scientific research.

Properties

IUPAC Name

5-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4/c1-11-14(17)15(19-10-18-11)21-8-6-20(7-9-21)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSQWSZGXUOLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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